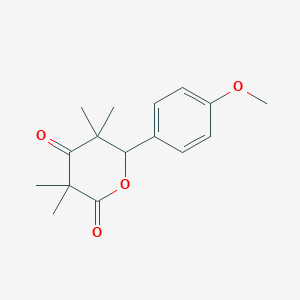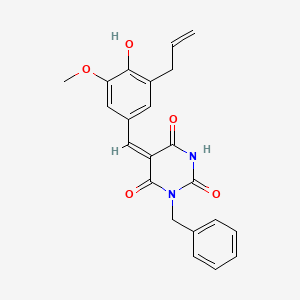
6-(4-methoxyphenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-methoxyphenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione is a chemical compound that has attracted the attention of scientists due to its potential applications in various fields. This compound is also known as TMTD or as the antioxidant, 2,2,6,6-tetramethyl-4-piperidone-1-oxyl (TEMPO). TMTD has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and its potential applications in scientific research.
作用機序
TMTD acts as a radical scavenger and an antioxidant, which means that it can neutralize free radicals and protect cells from oxidative damage. TMTD can also stabilize polymers by inhibiting the oxidation of polymer chains. TMTD can also act as a catalyst in various chemical reactions by facilitating the transfer of electrons between reactants.
Biochemical and Physiological Effects:
TMTD has been shown to have various biochemical and physiological effects, including the ability to protect cells from oxidative damage, reduce inflammation, and improve cognitive function. TMTD has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
TMTD has several advantages for lab experiments, including its stability, low toxicity, and ease of use. However, TMTD has some limitations, including its potential to interfere with certain assays and its tendency to form adducts with other compounds.
将来の方向性
There are several future directions for the study of TMTD, including its potential applications in the treatment of neurodegenerative diseases, its use as a catalyst in various chemical reactions, and its potential for use in the synthesis of new compounds. Further studies are also needed to explore the limitations of TMTD in lab experiments and to develop new methods for its synthesis.
合成法
TMTD can be synthesized using various methods, including the oxidation of 2,2,6,6-tetramethylpiperidine with hydrogen peroxide, and the oxidation of 2,2,6,6-tetramethylpiperidine-N-oxide with sodium hypochlorite. The synthesis of TMTD using hydrogen peroxide and acetic acid has also been reported. However, the most commonly used method for the synthesis of TMTD is the oxidation of 2,2,6,6-tetramethylpiperidine with sodium hypochlorite.
科学的研究の応用
TMTD has been used in various scientific research applications, including as a radical scavenger, an antioxidant, and a stabilizer for polymers. TMTD has also been used as a catalyst in various chemical reactions, including the oxidation of alcohols and the epoxidation of olefins. TMTD has also been used in the synthesis of various compounds, including 1,2,3-triazoles, and as a reagent in the synthesis of N-heterocyclic compounds.
特性
IUPAC Name |
6-(4-methoxyphenyl)-3,3,5,5-tetramethyloxane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O4/c1-15(2)12(10-6-8-11(19-5)9-7-10)20-14(18)16(3,4)13(15)17/h6-9,12H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQYILMZPLHINK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(=O)C(C1=O)(C)C)C2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5915719.png)
![3-ethyl-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B5915724.png)
![N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}-2-iodobenzamide](/img/structure/B5915726.png)
![5-{3-chloro-4-[(4-iodobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5915731.png)
![methyl 4-{4-[2-(cyclohexylamino)-2-oxoethoxy]benzylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5915747.png)
![{2-chloro-4-[(1-ethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5915751.png)

![methyl {4-[(1-ethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]-2-methoxyphenoxy}acetate](/img/structure/B5915759.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5915771.png)
![3-ethyl-5-{4-[(3-fluorobenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B5915778.png)
![5-{3-bromo-4-[(3-nitrobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5915786.png)

![2-bromo-N-{2-(4-chlorophenyl)-1-[(methylamino)carbonyl]vinyl}benzamide](/img/structure/B5915802.png)
![4-bromo-N-{2-(2-furyl)-1-[(1-naphthylamino)carbonyl]vinyl}benzamide](/img/structure/B5915806.png)